molecular formula C21H32BNO4 B15290568 tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Cat. No.: B15290568
M. Wt: 373.3 g/mol
InChI Key: PCQKEKNFEMJKJT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an azetidine ring substituted at the 3-position with a benzyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The nitrogen atom is protected by a tert-butyl carbamate (Boc) group . Molecular Formula: C₂₁H₃₂BNO₄ Molecular Weight: 373.29 g/mol CAS No.: 2296775-60-3 Applications: Primarily used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. The benzyl group enhances lipophilicity, while the boronate enables C–C bond formation .

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-14-21(15-23,13-16-11-9-8-10-12-16)22-26-19(4,5)20(6,7)27-22/h8-12H,13-15H2,1-7H3

InChI Key

PCQKEKNFEMJKJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The lithiation step typically employs lithium diisopropylamide (LDA) or sec-butyllithium in tetrahydrofuran (THF) at –78°C, with tetramethylethylenediamine (TMEDA) as a coordinating ligand to enhance reaction efficiency. Subsequent quenching with pinacol boronic ester (Bpin) electrophiles yields α-boryl azetidines. For the target compound, the introduction of a benzyl group necessitates prior functionalization of the azetidine ring.

Sequential Benzylation and Borylation

A two-step protocol involves:

  • Benzylation : Alkylation of N-Boc-azetidine at the 3-position using benzyl bromide or iodide in the presence of a base such as sodium hydride.
  • α-Lithiation–Borylation : Deprotonation of the 3-benzylazetidine intermediate at the α-position (adjacent to the nitrogen) and trapping with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester).

This method achieves moderate to high yields (60–85%) but requires stringent temperature control to avoid side reactions such as over-lithiation or boronic ester decomposition.

Strain-Release Homologation of Azabicyclo[1.1.0]Butanes

The strain-release homologation methodology exploits the high ring strain of azabicyclo[1.1.0]butane (2) to facilitate boronic ester incorporation.

Synthesis of Azabicyclo[1.1.0]Butane Intermediates

Azabicyclo[1.1.0]butane is generated via dehydrohalogenation of 1-chloroazetidine or photochemical [2+2] cycloaddition of an imine and alkene. Introduction of the benzyl group is achieved by starting with a pre-functionalized azetidine precursor, such as 3-benzylazetidine, prior to bicycloformation.

Boronic Ester Incorporation

Lithiation of azabicyclo[1.1.0]butane with lithium tetramethylpiperidide (LiTMP) generates a highly reactive intermediate, which undergoes nucleophilic attack by pinacol boronic ester. Subsequent protonation with acetic acid induces a 1,2-metalate rearrangement, yielding the 3-boryl-3-benzylazetidine framework. This method is stereospecific and compatible with diverse boronic esters, achieving yields of 70–90%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
α-Lithiation–Borylation Benzylation → Lithiation → Borylation 60–85% Modular, scalable Requires cryogenic conditions
Strain-Release Homologation Bicycloformation → Lithiation → Trapping 70–90% High stereospecificity, mild conditions Complex precursor synthesis

Both methods are viable, with strain-release homologation offering superior stereochemical control, while α-lithiation–borylation provides modularity for late-stage diversification.

Functionalization and Derivatization

The boronic ester moiety in the target compound enables further transformations, including:

  • Suzuki–Miyaura Coupling : Arylation or alkenylation at the boron center using palladium catalysts.
  • Oxidation : Conversion to hydroxyl or ketone functionalities via oxidative cleavage.

Analytical Characterization

Critical analytical data for tert-butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate include:

  • Purity : >95.0% (GC)
  • Molecular Formula : C₂₄H₃₅BNO₄
  • CAS RN : 2296775-60-3
  • Storage : Stable at –20°C under inert atmosphere.

Industrial-Scale Production Considerations

Commercial suppliers like TCI Chemicals offer the compound in quantities up to 1 g, with pricing tiers reflecting scale (e.g., ¥900.00/g). Process optimization for large-scale synthesis should prioritize minimizing cryogenic steps and leveraging continuous flow chemistry for lithiation–borylation sequences.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism of action for tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Boronate Moieties

Compound A : tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
  • Molecular Formula : C₁₈H₃₀BN₃O₄
  • Molecular Weight : 363.26 g/mol
  • CAS No.: 877399-31-0
  • Key Differences : Replaces the benzyl group with a pyrazole-methyl substituent. The pyrazole ring introduces heteroaromaticity, altering electronic properties and reactivity in cross-coupling reactions .
Compound B : tert-Butyl 3-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate
  • Molecular Formula : C₂₄H₃₄BN₂O₄
  • Molecular Weight : 441.34 g/mol
  • CAS No.: 1451390-84-3
  • Key Differences: Incorporates a cyano-substituted phenyl ring instead of benzyl.
Compound C : tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate
  • Molecular Formula : C₂₀H₂₉BN₂O₄
  • Molecular Weight : 380.27 g/mol
  • CAS No.: 1613259-77-0
  • Key Differences: Substitutes benzyl with a phenyl group directly attached to the azetidine.

Comparative Analysis

Table 1: Key Properties and Reactivity
Property Target Compound Compound A Compound B Compound C
Boronate Reactivity Moderate (benzyl stabilizes) High (pyrazole activates) Very High (CN activates) Moderate (phenyl neutral)
Lipophilicity (LogP) ~3.5 (benzyl enhances) ~2.8 (pyrazole polar) ~2.2 (CN polar) ~3.1 (phenyl neutral)
Synthetic Yield 70–80% (typical for benzyl) 65–75% 50–60% (CN complicates) 70–85%
Applications Drug intermediates Heterocyclic synthesis Electrophilic couplings Biaryl synthesis

Research Findings

  • Reactivity in Cross-Coupling: The target compound shows robust reactivity in coupling with aryl halides, yielding biaryl products with >90% efficiency in model reactions . Compound B’s cyano group accelerates coupling but requires careful handling due to sensitivity to moisture .
  • Biological Activity: None of these compounds exhibit direct bioactivity, but their coupling products are critical in creating kinase inhibitors and nNOS-targeting molecules .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate?

  • Methodology : The synthesis involves multi-step reactions:

Boronate ester formation : Reacting azetidine precursors with pinacol borane under palladium catalysis (e.g., Pd(OAc)₂) in anhydrous THF.

Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ether.

  • Key Data : Storage at -20°C under inert atmosphere prevents decomposition of the boronate ester .
Key Parameters Conditions
CatalystPd(OAc)₂ (2 mol%)
SolventAnhydrous THF
Reaction Time12–24 hours at 60°C
Yield55–70% (after purification)

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm azetidine ring integrity (δ 3.5–4.0 ppm for N-CH₂) and benzyl protons (δ 7.2–7.4 ppm).
  • ¹¹B NMR : Detects boronate ester resonance (δ 28–32 ppm).
  • IR Spectroscopy : Identifies Boc carbonyl (C=O stretch at ~1680 cm⁻¹).
  • HRMS : Validates molecular weight (C₁₉H₃₁BN₂O₄⁺, calc. 362.2345) .

Q. How should researchers handle stability concerns during storage?

  • Methodology :

  • Store in amber vials under argon at -20°C.
  • Use molecular sieves (3Å) to maintain anhydrous conditions.
  • Monitor degradation via quarterly ¹H NMR; hydrolysis products appear as broad peaks at δ 1.5–2.0 ppm (boric acid derivatives) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or SPhos ligands for coupling efficiency.
  • Solvent Optimization : Use 3:1 THF/H₂O for solubility; DMF improves reactivity with electron-deficient aryl halides.
  • Equivalents : Use 1.2–1.5 eq of boronate ester to drive reaction completion.
  • Monitoring : Track via LC-MS for real-time yield analysis.
    • Reference : Analogous pinacol boronate esters show improved yields with XPhos-Pd-G3 in DMF .

Q. How can structural contradictions in X-ray crystallography data of derivatives be resolved?

  • Methodology :

  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.
  • DFT Modeling : Compare experimental bond angles (e.g., B-O-C) with computational results (B3LYP/6-31G* level).
  • Database Mining : Cross-reference with similar azetidine-boronate structures (e.g., tert-butyl piperazine carboxylates) to identify common packing motifs .

Q. What strategies mitigate competing side reactions during functionalization of the azetidine ring?

  • Methodology :

  • Protection Schemes : Use orthogonal groups (e.g., Fmoc for benzyl substituents) to prevent unwanted nucleophilic attack.
  • Kinetic Control : Add electrophiles slowly via syringe pump to favor mono-substitution.
  • In Situ Monitoring : Employ IR spectroscopy to detect intermediate carbonyl species (e.g., iminium ions at ~1650 cm⁻¹).
    • Case Study : Selective oxidation of the azetidine ring with mCPBA requires Boc deprotection followed by re-protection .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

  • Methodology :

  • Purity Assessment : Verify via HPLC (≥95% purity) to exclude impurities lowering observed mp.
  • Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Literature Comparison : Cross-check with analogs (e.g., tert-butyl indole carboxylates, mp 94–99°C) .

Tables for Key Properties

Property Value Source
Molecular FormulaC₁₉H₃₁BN₂O₄
Molecular Weight362.29 g/mol
Storage Temperature-20°C (inert atmosphere)
Hazard StatementsH302, H315, H319, H335
¹¹B NMR Shiftδ 29.8 ppm (in CDCl₃)

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